![molecular formula C14H17ClN2O3 B2684154 N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide CAS No. 2411260-20-1](/img/structure/B2684154.png)
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide, commonly known as CPOP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme cyclophilin D, which plays a crucial role in cell death pathways.
Applications De Recherche Scientifique
CPOP has been used in various scientific research studies to investigate its role in cell death pathways. It has been shown to inhibit the opening of mitochondrial permeability transition pores (mPTP), which prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria. This inhibition leads to the suppression of cell death pathways and has potential therapeutic applications in various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cancer.
Mécanisme D'action
CPOP binds to cyclophilin D, which is a peptidyl-prolyl isomerase located in the mitochondrial matrix. Cyclophilin D plays a crucial role in the opening of mPTP, which leads to the release of pro-apoptotic factors and cell death. CPOP inhibits the isomerase activity of cyclophilin D, which prevents the opening of mPTP and suppresses cell death pathways.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. It has also been shown to improve mitochondrial function and reduce oxidative stress in a mouse model of Alzheimer's disease. Additionally, CPOP has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPOP in lab experiments is its high potency and selectivity for cyclophilin D. It has a low IC50 value, which means that it can inhibit cyclophilin D at low concentrations. However, one of the limitations of using CPOP is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CPOP. One direction is to investigate its potential therapeutic applications in various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cancer. Another direction is to investigate its effects on other cellular pathways and proteins. Additionally, there is a need for the development of more soluble analogs of CPOP to improve its use in lab experiments.
Méthodes De Synthèse
CPOP can be synthesized using a multi-step process starting from 4-chlorobenzylamine. The intermediate products are reacted with morpholine and epichlorohydrin to obtain the final product. The purity of CPOP can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propriétés
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-1-3-11(4-2-10)17-5-6-19-12(8-17)7-16-14(18)13-9-20-13/h1-4,12-13H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSLCJFJOMVFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Cl)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)
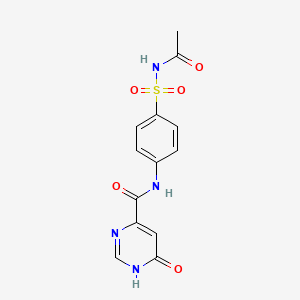
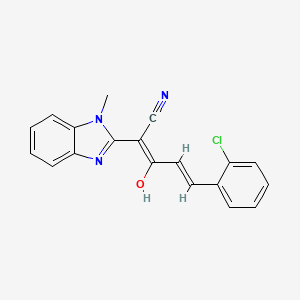
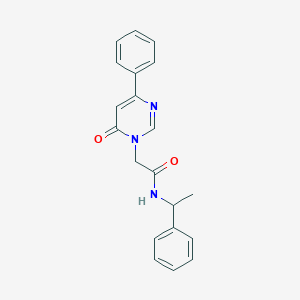
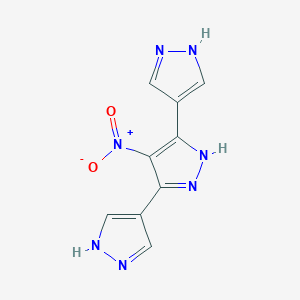
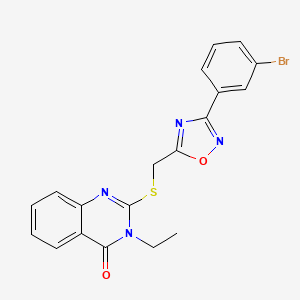
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)
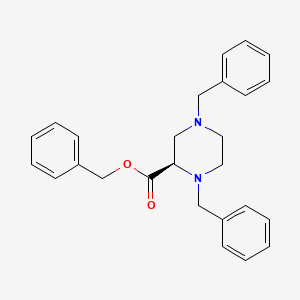


![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
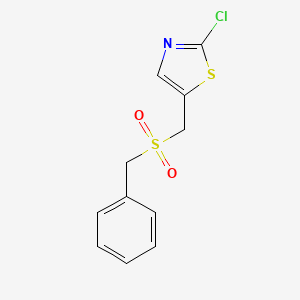
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)